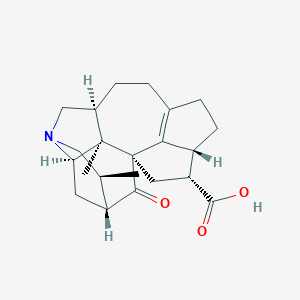
Daphnilongeranin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Daphnilongeranin B, a closely related compound, involved an efficient approach to construct its 6,6,5,7-tetracyclic core. This process utilized a gold(I)-catalyzed Conia-ene reaction for the 6,6-bicyclic system and diastereoselective Michael addition reactions for the 5- and 7-membered rings (Xiaochun Xiong et al., 2014). Another study describes the first asymmetric total synthesis of Daphnilongeranin B, featuring an intermolecular [3+2] cycloaddition and a late-stage aldol cyclization (Xiaoming Chen et al., 2018).
Molecular Structure Analysis
Daphnilongeranin C, as part of the Daphniphyllum alkaloids, likely features a complex molecular structure typical of this class. The Daphniphyllum alkaloids are known for their cagelike backbones and hexacyclic structures, often with several stereocenters, indicating a high degree of stereochemical complexity (Xiaoming Chen et al., 2018).
Chemical Reactions and Properties
Research on Daphniphyllum alkaloids highlights the intricate reactions involved in their synthesis, such as the Pauson-Khand reaction, which is key for constructing their complex frameworks. These reactions often involve multiple steps, including cyclizations and rearrangements, to achieve the desired structural complexity (Cedric L. Hugelshofer et al., 2019).
Physical Properties Analysis
While specific details on the physical properties of Daphnilongeranin C are not available, related Daphniphyllum alkaloids exhibit characteristics such as crystallinity and optical activity due to their complex chiral structures. The physical properties are often studied through techniques like X-ray crystallography to determine their precise molecular configurations.
Chemical Properties Analysis
The chemical properties of Daphniphyllum alkaloids, including Daphnilongeranin C, are influenced by their unique structures. These compounds typically show a range of biological activities, which can be attributed to their interaction with biological molecules. The specific chemical behaviors, such as reactivity and stability, are determined by the functional groups present and the overall molecular framework.
References
Wissenschaftliche Forschungsanwendungen
Alkaloid Composition and Structure Analysis
- Daphnilongeranin C, along with other alkaloids, was identified in the fruits and leaves of Daphniphyllum longeracemosum, showcasing its role in the plant's unique alkaloid composition. The study focused on the isolation and structural determination of these alkaloids, contributing to our understanding of the chemical diversity in plants (Li et al., 2006).
Novel Alkaloid Synthesis and Structure Elucidation
- New Daphniphyllum alkaloids, including daphnilongeranins A-D and daphnilongeranin C, were isolated, and their structures were elucidated using spectroscopic data and chemical methods. This research contributes to the broader understanding of alkaloid chemistry and potential applications in pharmacology and biochemistry (Yang et al., 2006).
Structural and Synthetic Studies
- The study of daphnilongeranin C involves exploring its complex chemical structure and the synthesis of its core components. These investigations are crucial for understanding the chemical nature of such alkaloids and their potential synthetic applications (Xiong et al., 2014).
Biosynthetic Pathway Exploration
- Research on daphnilongeranin C and related alkaloids includes exploring their biosynthetic pathways. Understanding these pathways can provide insights into the natural synthesis of complex molecules and has implications for biotechnology and synthetic biology (Di et al., 2006).
Safety and Hazards
When handling Daphnilongeranin C, it is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Wirkmechanismus
Target of Action
Daphnilongeranin C is a natural product of Daphniphyllum, Daphniphyllaceae . .
Mode of Action
It’s known that daphnilongeranin b, a related compound, has been synthesized and studied . The synthesis process involves complex reactions such as [3+2] cycloaddition, intermolecular aldol condensation, and Wagner-Meerwein rearrangement . These reactions might give us some insights into the potential interactions of Daphnilongeranin C with its targets.
Biochemical Pathways
It’s known that daphniphyllum alkaloids, to which daphnilongeranin c belongs, have a variety of biological activities, including anti-cancer, anti-oxidant, enhancing nerve growth factor, promoting vasodilation, and anti-hiv . These activities suggest that Daphnilongeranin C may affect multiple biochemical pathways.
Action Environment
It’s known that the synthesis of daphnilongeranin b involves reactions that are sensitive to conditions such as temperature and ph . This suggests that the action of Daphnilongeranin C may also be influenced by environmental factors.
Eigenschaften
IUPAC Name |
(1R,2S,3R,5R,6S,10S,16R,17R)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO3/c1-11-9-23-10-13-5-3-12-4-6-14-16(20(25)26)8-22(18(12)14)19(24)15(11)7-17(23)21(13,22)2/h11,13-17H,3-10H2,1-2H3,(H,25,26)/t11-,13-,14-,15-,16-,17-,21-,22+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOODVMXQKVRURX-ROEHNZSPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2CC3CCC4=C5C(CC4)C(CC56C3(C2CC1C6=O)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN2C[C@H]3CCC4=C5[C@H](CC4)[C@@H](C[C@]56[C@]3([C@H]2C[C@H]1C6=O)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Daphnilongeranin C | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














